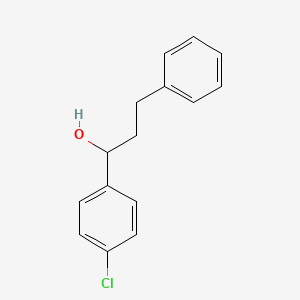
4-(Diethylamino)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)butan-2-ol is an organic compound with the molecular formula C8H19NO It is a secondary amine and alcohol, characterized by the presence of a diethylamino group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds under mild conditions, with the diethylamine acting as a nucleophile and attacking the carbonyl group of butan-2-one, followed by reduction to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Diethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Formation of butan-2-one or butanal.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
4-(Diethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-(Diethylamino)butan-2-ol involves its interaction with specific molecular targets. As an amine, it can form hydrogen bonds and ionic interactions with biological molecules. The alcohol group allows it to participate in various biochemical reactions, including oxidation and reduction processes. These interactions can affect enzyme activity and metabolic pathways, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar structure but with the alcohol group at a different position.
4-(Diethylamino)-2-butanone: Contains a ketone group instead of an alcohol.
4-(Diethylamino)butane: Lacks the alcohol group, making it less reactive in certain chemical reactions.
Uniqueness
4-(Diethylamino)butan-2-ol is unique due to its combination of an amine and alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and analytical chemistry.
Propriétés
Numéro CAS |
5467-48-1 |
|---|---|
Formule moléculaire |
C8H19NO |
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
4-(diethylamino)butan-2-ol |
InChI |
InChI=1S/C8H19NO/c1-4-9(5-2)7-6-8(3)10/h8,10H,4-7H2,1-3H3 |
Clé InChI |
QUDBKQDNUJKSAM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


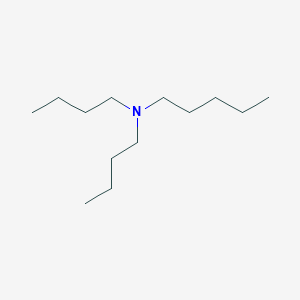



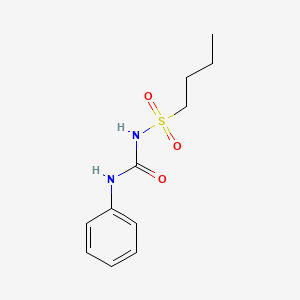
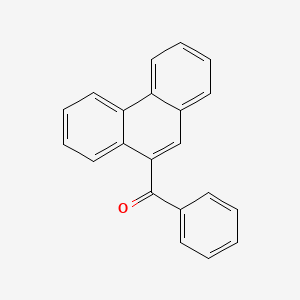
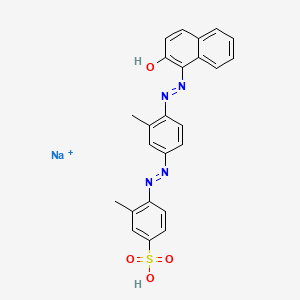
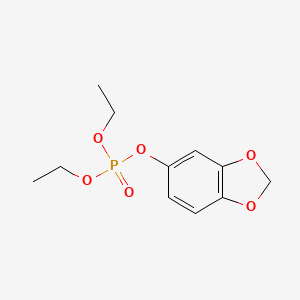
![Ethyl [1,1,1,3,3,3-hexafluoro-2-(4-fluoroanilino)propan-2-yl]carbamate](/img/structure/B14734903.png)


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
